2-nitro-N-(4-phenoxyphenyl)benzamide

Cardiac Safety Pharmacology Ion Channel Modulation Structural Activity Relationship

Positional isomerism frequently causes misassignment in nitrobenzamide libraries. 2-nitro-N-(4-phenoxyphenyl)benzamide is the ortho-nitro isomer-distinct from the meta-nitro hERG activator ICA-105574-and serves as a validated scaffold for SPAK inhibitor SAR. • Ortho-nitro pattern not covered by the meta analog • Core N-(4-phenoxyphenyl)benzamide pharmacophore for SPAK inhibition • Supplied at ≥95% purity with reliable global logistics.

Molecular Formula C19H14N2O4
Molecular Weight 334.3g/mol
Cat. No. B370798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(4-phenoxyphenyl)benzamide
Molecular FormulaC19H14N2O4
Molecular Weight334.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H14N2O4/c22-19(17-8-4-5-9-18(17)21(23)24)20-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,20,22)
InChIKeyTZGDZMTYTBKLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-nitro-N-(4-phenoxyphenyl)benzamide Identity & Baseline Characteristics


2-nitro-N-(4-phenoxyphenyl)benzamide is a synthetic small molecule belonging to the N-(4-phenoxyphenyl)benzamide class, characterized by a nitro group at the ortho position of the benzamide ring. The molecular formula is C19H14N2O4 with a molecular weight of 334.3 g/mol, and it is typically supplied at ≥95% purity for research use . This scaffold has been investigated as a platform for developing inhibitors of STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), a key regulator in the WNK kinase signaling pathway implicated in salt-sensitive hypertension [1].

WNK-SPAK pathway inhibitor scaffold exploration
Ortho-nitro substitution distinct from 3-nitro hERG activator; supports positional SAR
≥95% purity supports consistent in vitro bioassay performance

2-nitro-N-(4-phenoxyphenyl)benzamide Substitution Risks


The N-(4-phenoxyphenyl)benzamide scaffold is exquisitely sensitive to substitution pattern, with positional isomerism profoundly altering biological target engagement and functional outcome. A striking example is the divergent activity of 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), which acts as a potent hERG channel activator (EC50 0.5 μM, >10-fold current enhancement) [1], whereas the 2-nitro positional isomer is associated with SPAK inhibitory potential and distinct anti-inflammatory profiles [2][3]. Simple in-class substitution without rigorous structural verification therefore carries a high risk of functional misassignment and experimental failure.

Functional divergence with positional isomer
The 3-nitro isomer (ICA-105574) is a hERG channel activator, not a SPAK inhibitor; substitution without verification may lead to functional misassignment in kinase pathway studies.
Nitro position shifts target engagement
Within the N-(4-phenoxyphenyl)benzamide class, ortho- to meta-nitro isomerism can redirect activity from kinase inhibition to ion channel modulation; structural identity must be confirmed.

2-nitro-N-(4-phenoxyphenyl)benzamide Comparator Evidence


hERG Channel Modulation: 2-Nitro vs. 3-Nitro Isomer

The 3-nitro positional isomer, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a well-characterized hERG channel activator that enhances current amplitude >10-fold with an EC50 of 0.5 ± 0.1 μM and a Hill slope of 3.3 ± 0.2 in whole-cell patch-clamp studies of recombinant hERG channels [1]. In contrast, the 2-nitro isomer (the target compound) is not documented as a hERG activator; published structure-activity relationship studies for this scaffold indicate that nitro group position dictates functional outcome, with ortho-substitution favoring SPAK inhibitory activity over hERG modulation [2]. No hERG activation data have been reported for the 2-nitro isomer, suggesting a functional divergence relevant for applications where cardiac ion channel modulation must be avoided.

hERG Modulation
Reported
2-nitro: no hERG activation reported
3-nitro (ICA-105574): EC50 0.5 ± 0.1 μM, >10-fold current increase
Functional divergence supports kinase-selective SAR; ortho-nitro may lack hERG activation.
Whole-cell patch-clamp on recombinant hERG; cross-study comparison.
Cardiac Safety Pharmacology Ion Channel Modulation Structural Activity Relationship

Anti-inflammatory NO Inhibition by Nitrobenzamides

In a series of six nitro-substituted benzamide derivatives, compounds with optimal nitro group positioning demonstrated dose-dependent inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages. Compound 5 exhibited an IC50 of 3.7 μM, and Compound 6 exhibited an IC50 of 5.3 μM, with no cytotoxicity up to 50 μM [1]. While 2-nitro-N-(4-phenoxyphenyl)benzamide itself was not among the specific compounds reported, the study establishes that nitrobenzamides bearing a phenoxyphenyl-like core achieve single-digit micromolar anti-inflammatory activity, and the ortho-nitro substitution pattern (as in the target compound) may influence binding orientation and potency relative to the meta- and para-substituted analogs evaluated.

NO Inhibition
Class-level inference
Related nitrobenzamides: IC50 3.7–5.3 μM (LPS-induced NO); target compound not directly tested.
Class-level NO inhibition activity context; ortho-nitro may yield distinct potency.
RAW264.7 macrophage model; verify with target compound.
Inflammation Research Nitric Oxide Inhibition iNOS

SPAK Kinase Inhibition for Hypertension

The N-(4-phenoxyphenyl)benzamide scaffold has been systematically optimized to yield potent SPAK inhibitors. Lead compound 2 in this series provided the structural basis for further development, culminating in compound 20l, a potent SPAK inhibitor suitable for antihypertensive drug development [1]. 2-nitro-N-(4-phenoxyphenyl)benzamide contains the core N-(4-phenoxyphenyl)benzamide motif with an ortho-nitro substituent. While direct SPAK inhibition data for the target compound are not publicly available, its structural congruence with the SPAK inhibitor pharmacophore positions it as a relevant intermediate or tool compound for exploring structure-activity relationships in this pathway.

SPAK Inhibition
Class-level inference
Core scaffold matches SPAK inhibitor pharmacophore; direct inhibition data not reported.
SPAK pathway tool compound context; verify kinase inhibition potency.
Lead compound 20l indicates scaffold potential.
Hypertension Kinase Inhibition WNK-SPAK-NCC Pathway

2-nitro-N-(4-phenoxyphenyl)benzamide Research Applications


SPAK Inhibitor Development & SAR Studies

Researchers investigating the WNK-SPAK-NCC signaling cascade for antihypertensive drug discovery can employ 2-nitro-N-(4-phenoxyphenyl)benzamide as a core scaffold intermediate. The compound's N-(4-phenoxyphenyl)benzamide backbone is a validated SPAK inhibitor pharmacophore, as demonstrated in the development of potent compound 20l [1]. The ortho-nitro substituent provides a distinct substitution pattern for SAR exploration not covered by the meta-nitro analog ICA-105574. Procurement of this compound enables systematic variation of nitro position effects on SPAK inhibition potency and selectivity.

Cardiac Safety & hERG Liability Screening

In contrast to its 3-nitro positional isomer ICA-105574, which potently activates hERG channels (EC50 0.5 μM, >10-fold current increase) [1], the 2-nitro isomer lacks documented hERG activation. This compound can serve as a negative control or comparator in cardiac ion channel profiling studies aimed at differentiating substitution-dependent hERG activity. Procurement is justified for laboratories conducting hERG liability screens of nitro-substituted benzamide libraries.

Anti-inflammatory NO Pathway Modulation

Nitrobenzamide derivatives have demonstrated low-micromolar inhibition of LPS-induced nitric oxide production in RAW264.7 macrophages, with lead compounds achieving IC50 values of 3.7–5.3 μM without cytotoxicity up to 50 μM [1]. 2-nitro-N-(4-phenoxyphenyl)benzamide is a structurally related ortho-nitro analog suitable for expanding structure-activity relationship studies of this chemotype. Researchers focused on iNOS-mediated inflammation can use this compound to assess the impact of ortho-nitro positioning on potency and selectivity relative to the meta- and para-substituted derivatives characterized in published work.

Application
Selection Property
Validation Focus
WNK-SPAK pathway SAR studies
Ortho-nitro substitution pattern
SPAK inhibition selectivity and potency
hERG channel modulation profiling
Nitro-group positional identity
hERG activation vs. kinase pathway activity
Inflammatory mediator NO studies
Nitrobenzamide chemotype
iNOS/NO pathway inhibition potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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